Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate
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Overview
Description
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.13 g/mol . It is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, along with an ester functional group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can influence biological pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4,5-dimethoxyphenylacetate
- 2-Bromo-4,5-dimethoxybenzeneacetic acid methyl ester
- Methyl (2-bromo-4,5-dimethoxyphenyl)acetate
Uniqueness
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both bromo and methoxy groups on the phenyl ring allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-9-4-7(5-11(13)16-3)8(12)6-10(9)15-2/h4,6H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVBNMQTXLCVTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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